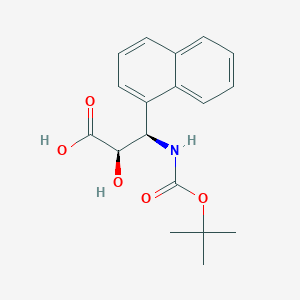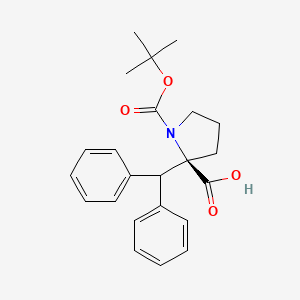
Benzyl-isopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine
Übersicht
Beschreibung
Benzyl-isopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine, also known as 'BIM-2', is a chemical compound that has been widely researched in the field of neuroscience. It is a selective inhibitor of the serotonin transporter (SERT) and has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.
Wirkmechanismus
BIM-2 selectively inhibits SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, BIM-2 increases extracellular levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. BIM-2 has also been shown to inhibit the reuptake of norepinephrine and dopamine, although to a lesser extent than serotonin.
Biochemical and Physiological Effects:
BIM-2 has been shown to have various biochemical and physiological effects. It increases extracellular levels of serotonin, which is believed to be responsible for its antidepressant and anxiolytic effects. BIM-2 has also been shown to inhibit the reuptake of norepinephrine and dopamine, which may contribute to its therapeutic effects. Additionally, BIM-2 has been shown to have a low affinity for other receptors and transporters, which may reduce the likelihood of side effects.
Vorteile Und Einschränkungen Für Laborexperimente
BIM-2 has several advantages for lab experiments. It is a selective inhibitor of SERT, which makes it a useful tool for studying the role of serotonin in mood disorders. BIM-2 has also been shown to have a low affinity for other receptors and transporters, which may reduce the likelihood of off-target effects. However, BIM-2 has some limitations for lab experiments. It has a relatively short half-life, which may require frequent dosing in animal models. Additionally, BIM-2 has not been extensively studied in humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on BIM-2. One area of research is to investigate its potential therapeutic applications in the treatment of other mood disorders such as bipolar disorder and post-traumatic stress disorder. Another area of research is to investigate the long-term effects of BIM-2 on the brain and behavior. Additionally, further research is needed to determine the optimal dosing and administration of BIM-2 in animal models and humans.
Wissenschaftliche Forschungsanwendungen
BIM-2 has been extensively studied in the field of neuroscience due to its selective inhibition of SERT. It has been shown to increase extracellular levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. BIM-2 has also been shown to have potential therapeutic applications in the treatment of other mood disorders such as bipolar disorder and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
N-benzyl-N-[[(2S)-pyrrolidin-2-yl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)17(12-15-9-6-10-16-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQWXJUBSFCXBO-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid](/img/structure/B3223380.png)

![(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3223395.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-YL]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}oxy)propan-2-OL dihydrochloride](/img/structure/B3223399.png)


